1-(Benzyloxy)-2-bromo-4-chlorobenzene
CAS No.: 151038-76-5
Cat. No.: VC21281454
Molecular Formula: C13H10BrClO
Molecular Weight: 297.57 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 151038-76-5 |
---|---|
Molecular Formula | C13H10BrClO |
Molecular Weight | 297.57 g/mol |
IUPAC Name | 2-bromo-4-chloro-1-phenylmethoxybenzene |
Standard InChI | InChI=1S/C13H10BrClO/c14-12-8-11(15)6-7-13(12)16-9-10-4-2-1-3-5-10/h1-8H,9H2 |
Standard InChI Key | MUPMHWOWVDUINO-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)COC2=C(C=C(C=C2)Cl)Br |
Canonical SMILES | C1=CC=C(C=C1)COC2=C(C=C(C=C2)Cl)Br |
Introduction
Molecular Structure and Properties
Structural Characteristics
1-(Benzyloxy)-2-bromo-4-chlorobenzene consists of a benzene ring substituted with three functional groups. The benzyloxy group (OCH₂C₆H₅) at position 1 comprises an oxygen atom connected to a benzyl group, while position 2 bears a bromine atom and position 4 contains a chlorine atom. The molecular formula is C₁₃H₁₀BrClO with a molecular weight of approximately 297.58 g/mol. The structure features two aromatic rings: the substituted benzene ring and the phenyl ring of the benzyloxy group, connected through an oxygen-methylene bridge. This arrangement creates a non-planar molecule due to rotational freedom around the O-CH₂ bond.
Physical Properties
Based on its structural features, 1-(Benzyloxy)-2-bromo-4-chlorobenzene is expected to exist as a crystalline solid at room temperature with a pale yellow to off-white appearance. Like similar halogenated aromatic compounds, it likely has limited water solubility due to its predominantly hydrophobic character but dissolves readily in common organic solvents such as dichloromethane, chloroform, acetone, and ethyl acetate. The presence of both bromine and chlorine atoms contributes to a relatively high density compared to non-halogenated analogues .
Electronic Properties
The electronic distribution within 1-(Benzyloxy)-2-bromo-4-chlorobenzene results from the interplay between its functional groups. The benzyloxy group functions as an electron-donating substituent through resonance effects, increasing electron density particularly at the ortho and para positions relative to itself. Conversely, both bromine and chlorine act as electron-withdrawing groups through inductive effects while simultaneously providing resonance donation. This creates a complex electronic landscape that influences reactivity patterns, particularly for electrophilic and nucleophilic substitution reactions.
Synthesis Methods
General Synthetic Approaches
Several synthetic routes can lead to 1-(Benzyloxy)-2-bromo-4-chlorobenzene, with the most common approaches including:
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Benzylation of 2-bromo-4-chlorophenol using benzyl bromide under basic conditions
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Selective bromination of 1-(benzyloxy)-4-chlorobenzene
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Selective chlorination of 1-(benzyloxy)-2-bromobenzene
The choice of synthetic route typically depends on the availability of starting materials and the desired scale of production. The benzylation route offers a straightforward approach when 2-bromo-4-chlorophenol is available, while the selective halogenation routes provide alternatives when differently substituted precursors are more accessible.
Detailed Synthetic Procedure
A typical laboratory-scale synthesis of 1-(Benzyloxy)-2-bromo-4-chlorobenzene via the benzylation route would proceed as follows:
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Dissolution of 2-bromo-4-chlorophenol (1.0 eq) in acetone or DMF
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Addition of anhydrous potassium carbonate (1.5-2.0 eq) as a base
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Dropwise addition of benzyl bromide (1.1-1.2 eq)
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Heating the mixture at reflux for 6-12 hours under nitrogen atmosphere
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Cooling, filtering to remove inorganic salts, and concentration under reduced pressure
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Purification via column chromatography using a hexane/ethyl acetate gradient or recrystallization from an appropriate solvent system
This method typically yields the desired product in 75-85% yield after purification.
Alternative Synthetic Routes
An alternative approach involves selective bromination of 1-(benzyloxy)-4-chlorobenzene:
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Dissolution of 1-(benzyloxy)-4-chlorobenzene in dichloromethane or carbon tetrachloride
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Cooling to 0-5°C and addition of N-bromosuccinimide (NBS, 1.0-1.1 eq)
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Addition of a catalytic amount of AIBN or benzoyl peroxide
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Irradiation with visible light or gentle heating to initiate the reaction
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Stirring for 2-4 hours while monitoring by TLC
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Quenching, washing, and purification steps similar to the above procedure
The regioselectivity in this method is controlled by the ortho-directing effect of the benzyloxy group, which favors bromination at position 2.
Chemical Reactivity
Reactivity of Halogen Substituents
The bromine and chlorine atoms in 1-(Benzyloxy)-2-bromo-4-chlorobenzene exhibit differential reactivity, making this compound particularly valuable for selective transformations:
Substituent | Position | Relative Reactivity | Common Reactions |
---|---|---|---|
Bromine | 2 (ortho to benzyloxy) | Higher reactivity in metal-halogen exchange and cross-coupling reactions | Suzuki-Miyaura coupling, Stille coupling, lithium-halogen exchange |
Chlorine | 4 (para to benzyloxy) | Lower reactivity, stable under conditions that affect bromine | Secondary functionalization after bromine has been transformed |
This differential reactivity allows for sequential functionalization, where the bromine is selectively transformed while maintaining the chlorine for subsequent reactions under more forcing conditions.
Benzyloxy Group Reactions
The benzyloxy group in 1-(Benzyloxy)-2-bromo-4-chlorobenzene serves multiple functions:
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As a protecting group for the phenolic oxygen, which can be deprotected under various conditions:
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Catalytic hydrogenation using Pd/C in methanol or ethanol
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Treatment with strong acids like HBr or trifluoroacetic acid
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Lewis acid-mediated cleavage using reagents such as BBr₃ in dichloromethane
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As an electron-donating group that influences the electronics of the aromatic ring:
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Enhances reactivity toward electrophilic aromatic substitution
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Stabilizes negative charges and radical intermediates
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Influences the regioselectivity of reactions at other positions
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Cross-Coupling Reactions
One of the most valuable applications of 1-(Benzyloxy)-2-bromo-4-chlorobenzene is in palladium-catalyzed cross-coupling reactions. The bromine at position 2 readily participates in such transformations under mild conditions:
Reaction Type | Coupling Partner | Catalyst System | Typical Conditions |
---|---|---|---|
Suzuki-Miyaura | Boronic acids/esters | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | K₂CO₃, dioxane/water, 80-100°C |
Stille | Organotin compounds | Pd(PPh₃)₄ | Toluene or DMF, 80-110°C |
Negishi | Organozinc reagents | Pd(PPh₃)₄ or Pd(dba)₂/P(t-Bu)₃ | THF, room temperature to 50°C |
Sonogashira | Terminal alkynes | Pd(PPh₃)₂Cl₂/CuI | Et₃N or iPr₂NH, room temperature to 60°C |
These reactions typically occur selectively at the bromine position, leaving the chlorine intact for subsequent functionalization steps.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum of 1-(Benzyloxy)-2-bromo-4-chlorobenzene would exhibit the following characteristic features:
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A singlet at approximately δ 5.0-5.2 ppm (2H) corresponding to the benzyloxy methylene protons
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Complex patterns in the aromatic region (δ 6.8-7.6 ppm) representing the 7 aromatic protons:
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A doublet at δ 7.1-7.2 ppm (1H) for the proton at position 3
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A doublet of doublets at δ 7.2-7.3 ppm (1H) for the proton at position 5
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A doublet at δ 6.8-7.0 ppm (1H) for the proton at position 6
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A multiplet at δ 7.3-7.5 ppm (5H) for the phenyl protons of the benzyloxy group
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The ¹³C NMR spectrum would show approximately 13 distinct carbon signals, including a characteristic signal for the benzyloxy methylene carbon at around δ 70 ppm and multiple signals in the aromatic region (δ 110-160 ppm).
Infrared (IR) Spectroscopy
The IR spectrum of 1-(Benzyloxy)-2-bromo-4-chlorobenzene would feature the following characteristic absorption bands:
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Aromatic C-H stretching: 3030-3080 cm⁻¹
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Methylene C-H stretching: 2850-2950 cm⁻¹
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Aromatic C=C stretching: 1450-1600 cm⁻¹
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C-O stretching (ether): 1200-1275 cm⁻¹
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C-Br stretching: 550-650 cm⁻¹
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C-Cl stretching: 600-800 cm⁻¹
Mass Spectrometry
Mass spectrometric analysis of 1-(Benzyloxy)-2-bromo-4-chlorobenzene would reveal a characteristic isotope pattern due to the presence of both bromine and chlorine atoms. The molecular ion region would show a distinctive pattern with peaks at m/z 296/298/300 with relative intensities reflecting the natural abundance of ⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl isotopes. Common fragmentation pathways would include:
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Loss of the benzyl group (C₇H₇- ) to yield the bromochlorophenoxy fragment
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Loss of bromine to form a chlorophenoxy benzyl fragment
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Cleavage of the C-O bond, yielding benzyl and bromochlorophenoxy fragments
Applications in Organic Synthesis
As a Building Block in Pharmaceutical Synthesis
1-(Benzyloxy)-2-bromo-4-chlorobenzene serves as a valuable intermediate in the synthesis of pharmaceutical compounds, particularly those containing substituted aromatic cores. The differential reactivity of the bromine and chlorine substituents allows for sequential functionalization, enabling the construction of complex molecular structures with precise control. Potential applications include:
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Synthesis of aryl ether-containing compounds with biological activity
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Development of halogenated analogs of known pharmaceutical agents
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Construction of molecules with specific electronic properties for receptor interactions
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Building blocks for combinatorial chemistry and drug discovery programs
Role in Material Science
Beyond pharmaceutical applications, 1-(Benzyloxy)-2-bromo-4-chlorobenzene and its derivatives have found utility in material science, particularly in the development of functional materials with specific electronic or optical properties. Applications include:
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Precursors for conjugated polymers with semiconductor properties
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Building blocks for liquid crystalline materials
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Intermediates in the synthesis of photochromic compounds
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Components for specialized electronic materials and devices
The ability to selectively functionalize the aromatic ring through the halogen substituents enables the incorporation of various structural elements that can influence material characteristics.
Advantages in Complex Molecule Synthesis
The use of 1-(Benzyloxy)-2-bromo-4-chlorobenzene in complex molecule synthesis offers several advantages:
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Regiocontrol: The differential reactivity of bromine versus chlorine allows for precise control over the site of functionalization.
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Protecting Group Strategy: The benzyloxy group serves as a protecting group for a phenolic function that can be revealed at a later stage.
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Orthogonal Reactivity: Different functional groups can be manipulated independently under appropriate conditions.
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Synthetic Flexibility: Multiple potential disconnection points provide versatility in retrosynthetic planning.
Comparison with Structurally Similar Compounds
Analogous Halogenated Benzyloxy Compounds
Compound | Structural Differences | Effect on Properties and Reactivity |
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1-(Benzyloxy)-2-bromo-4-fluorobenzene | Fluorine instead of chlorine at position 4 | More electron-deficient ring; potentially enhanced reactivity in SNAr reactions; different coupling partner selectivity |
1-(Benzyloxy)-2-chloro-4-bromobenzene | Bromine and chlorine positions reversed | Altered regioselectivity in reactions; differential electronic distribution |
1-(Benzyloxy)-2,4-dibromobenzene | Two bromine atoms instead of bromine and chlorine | Similar reactivity at both positions; less selectivity in transformations |
1-(Benzyloxy)-2-iodo-4-chlorobenzene | Iodine instead of bromine at position 2 | Enhanced reactivity in cross-coupling; lower thermal stability |
Effect of Substituent Positioning
The position of substituents significantly influences the chemical behavior of these compounds. Compared to its isomer 1-(Benzyloxy)-4-bromo-2-chlorobenzene , the target compound exhibits different electronic distributions and reactivity patterns:
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The ortho relationship between the benzyloxy and bromine in the target compound creates different steric and electronic environments.
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The para relationship between the benzyloxy and chlorine affects the electronic activation/deactivation patterns.
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The different positioning affects the regioselectivity of subsequent reactions, particularly electrophilic aromatic substitutions.
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